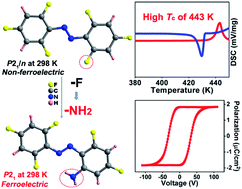An unprecedented azobenzene-based organic single-component ferroelectric†
Chemical Science Pub Date: 2022-04-05 DOI: 10.1039/D2SC00689H
Abstract
Organic single-component ferroelectrics, as an important class of metal-free ferroelectrics, are highly desirable because of their easy processing, mechanical flexibility, and biocompatibility. However, although nearly 50 years have passed since the discovery of photochromism in azobenzene-doped cholesteric liquid crystals, ferroelectricity has never been found in azobenzene-based crystals. Here, we use an amino group to substitute a fluorine atom of 2,2′,4,4′,6,6′-hexafluoroazobenzene, which successfully introduces ferroelectricity into 2-amino-2′,4,4′,6,6′-pentafluoroazobenzene (APFA). APFA shows an extremely high Curie temperature (Tc) of 443 K, which is outstanding among single-component ferroelectrics. It also exhibits an indirect optical band gap of 2.27 eV as well as photoisomerization behavior between the trans-form and the cis-form triggered by pedal motion. To our knowledge, APFA is the first azobenzene-based ferroelectric crystal. This work opens an avenue to design excellent single-component ferroelectrics and will inspire the exploration of azobenzene-based ferroelectrics for promising applications in biofriendly ferroelectric devices.


Recommended Literature
- [1] Be3B11− cluster: a dynamically fluxional beryllo-borospherene†
- [2] Toxicity of exfoliated-MoS2 and annealed exfoliated-MoS2 towards planktonic cells, biofilms, and mammalian cells in the presence of electron donor†
- [3] Formation of dibenzofuran, dibenzo-p-dioxin and their hydroxylated derivatives from catechol†
- [4] Organic analysis
- [5] Self-assembly of a short-chain ionic liquid within deep eutectic solvents†
- [6] An in situ photopolymerized composite solid electrolyte from halloysite nanotubes and comb-like polycaprolactone for high voltage lithium metal batteries†
- [7] A diastereo- and enantioselective synthesis of α-substituted anti-α,β-diaminophosphonic acid derivatives†
- [8] A dual-plate ITO–ITO generator–collector microtrench sensor: surface activation, spatial separation and suppression of irreversible oxygen and ascorbate interference
- [9] Notes from other journals
- [10] Investigations into the analytical chemistry of tantalum, niobium, and their mineral associates. XXV. The separation of uranium from tantalum, niobium, and titanium










